Hexadecyl nicotinate
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Overview
Description
Hexadecyl nicotinate is an ester derivative of nicotinic acid (vitamin B3) and hexadecanol. It is a compound with the molecular formula C22H37NO2 and a molecular weight of 347.53 g/mol
Preparation Methods
Hexadecyl nicotinate can be synthesized through esterification reactions. One common method involves the reaction of nicotinic acid with hexadecanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to promote the formation of the ester bond . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Hexadecyl nicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Hexadecyl nicotinate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: This compound is studied for its potential biological activities, including its role as a precursor for nicotinic acid derivatives.
Industry: It is used in the production of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of hexadecyl nicotinate involves its hydrolysis to release nicotinic acid and hexadecanol. Nicotinic acid acts on various molecular targets, including G-protein-coupled receptors, to exert its effects. It is involved in pathways related to lipid metabolism, vasodilation, and anti-inflammatory responses . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Hexadecyl nicotinate can be compared with other nicotinic acid derivatives, such as:
Nicotinic acid: The parent compound with well-known lipid-lowering effects.
Nicotinamide: Another derivative with distinct biological activities, including its role in DNA repair and anti-inflammatory effects.
Inositol hexanicotinate: A compound that releases nicotinic acid slowly, reducing the flushing side effects associated with high doses of nicotinic acid
Properties
CAS No. |
66170-39-6 |
---|---|
Molecular Formula |
C22H37NO2 |
Molecular Weight |
347.5 g/mol |
IUPAC Name |
hexadecyl pyridine-3-carboxylate |
InChI |
InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-25-22(24)21-17-16-18-23-20-21/h16-18,20H,2-15,19H2,1H3 |
InChI Key |
SIYPIMGFUQHRFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1=CN=CC=C1 |
Origin of Product |
United States |
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